molecular formula C5H12OS B084855 tert-Butyl methyl sulfoxide CAS No. 14094-11-2

tert-Butyl methyl sulfoxide

Cat. No.: B084855
CAS No.: 14094-11-2
M. Wt: 120.22 g/mol
InChI Key: YPRPSRLQZMDWFO-UHFFFAOYSA-N
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Description

tert-Butyl methyl sulfoxide is an organosulfur compound with the molecular formula C5H12OS. It is characterized by the presence of a sulfoxide functional group, where a sulfur atom is bonded to an oxygen atom and two carbon atoms. This compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis and various industrial applications.

Scientific Research Applications

tert-Butyl methyl sulfoxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfoxides and sulfones.

    Biology: It serves as a model compound for studying the biological activity of sulfoxides and their interactions with biomolecules.

    Medicine: Research on this compound has explored its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals, agrochemicals, and as a solvent in various industrial processes.

Safety and Hazards

Tert-Butyl methyl sulfoxide is a highly flammable liquid and vapor. It causes serious eye irritation and is harmful if inhaled. It may cause respiratory irritation and may cause drowsiness or dizziness .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methyl sulfoxide can be synthesized through the oxidation of tert-butyl methyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.

Industrial Production Methods

In industrial settings, this compound is produced using similar oxidation methods but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of tert-butyl methyl sulfone.

    Reduction: Reduction of this compound can regenerate the corresponding sulfide.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to convert the sulfoxide back to the sulfide.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with this compound under acidic or basic conditions to form various substituted products.

Major Products Formed

    Oxidation: tert-Butyl methyl sulfone.

    Reduction: tert-Butyl methyl sulfide.

    Substitution: Various substituted sulfoxides and sulfides, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): A widely used solvent with similar chemical properties but different steric and electronic effects due to the absence of the tert-butyl group.

    Methyl phenyl sulfoxide: Another sulfoxide with different reactivity and applications due to the presence of a phenyl group.

    tert-Butyl phenyl sulfoxide: Similar in structure but with a phenyl group instead of a methyl group, leading to different chemical behavior.

Uniqueness

tert-Butyl methyl sulfoxide is unique due to the presence of both a tert-butyl group and a methyl group, which impart distinct steric and electronic properties. These properties influence its reactivity and make it a valuable reagent in specific synthetic applications where other sulfoxides may not be as effective.

Properties

IUPAC Name

2-methyl-2-methylsulfinylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-5(2,3)7(4)6/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRPSRLQZMDWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903793
Record name NoName_4544
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14094-11-2
Record name tert-Butyl methyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERT-BUTYL METHYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y19RB6KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages and disadvantages of using Vibrational Circular Dichroism (VCD) spectroscopy to determine the absolute configuration of chiral sulfoxides like tert-butyl methyl sulfoxide?

A1: VCD spectroscopy offers a distinct advantage in determining the absolute configuration of chiral molecules like sulfoxides. Unlike traditional methods that often rely on chemical derivatization or comparison with known compounds, VCD provides a direct measurement of the molecule's chirality. This is achieved by analyzing the differential absorption of left and right circularly polarized infrared light, a phenomenon directly related to the molecule's 3D structure. This technique has been successfully employed to confirm the absolute configuration of this compound. [, ]

Q2: How does the structure of this compound influence its vibrational properties, and how is this reflected in its VCD spectrum?

A2: The presence of the bulky tert-butyl group in this compound significantly influences its conformational preferences. This steric bulk leads to distinct conformers with different spatial arrangements of the methyl and tert-butyl groups relative to the sulfoxide moiety (S=O). These conformational differences directly impact the molecule's vibrational modes, leading to variations in the energies and intensities of specific infrared absorption bands.

Q3: Can this compound be utilized in synthetic chemistry, and if so, what are the advantages of using this specific sulfoxide?

A3: Yes, this compound can be used as a starting material in organic synthesis. One example is its reaction with BocN3 (N-tert-butyloxycarbonyl azide) in the presence of FeCl2, which converts the sulfoxide to the corresponding sulfoximine. [] This reaction proceeds under relatively mild conditions and demonstrates the utility of this compound as a building block for synthesizing more complex sulfur-containing compounds.

Q4: How does the stereochemistry of this compound impact its reactivity in the iron(II)-mediated nitrene transfer reaction with BocN3?

A4: Research indicates that the iron(II)-mediated nitrene transfer reaction using BocN3 proceeds with retention of configuration at the sulfur center. [] This means that starting with enantiomerically pure this compound (either R or S) will yield the corresponding sulfoximine with the same absolute configuration. This stereospecificity suggests a concerted mechanism where the nitrene transfer and bond formation occur simultaneously, preserving the chirality at the sulfur atom.

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